(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 4-isopropylbenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various organic solvents like dichloromethane and toluene.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Primary and secondary amines, alcohols.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Isopropyl-benzyl)-(4-hydroxy-benzyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.
(4-Methyl-benzyl)-(4-methoxy-benzyl)-amine: Similar structure but with a methyl group instead of an isopropyl group.
(4-Isopropyl-benzyl)-(4-ethoxy-benzyl)-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both isopropyl and methoxy substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)17-8-4-15(5-9-17)12-19-13-16-6-10-18(20-3)11-7-16/h4-11,14,19H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJMGCQDWVYSMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355302 |
Source
|
Record name | (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-69-6 |
Source
|
Record name | 4-Methoxy-N-[[4-(1-methylethyl)phenyl]methyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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